molecular formula C12H9ClF3N3O B2546740 N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide CAS No. 956705-90-1

N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Cat. No. B2546740
CAS RN: 956705-90-1
M. Wt: 303.67
InChI Key: HDVRDJIOZFQCAY-UHFFFAOYSA-N
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Description

The compound "N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide" is a derivative of pyrazole carboxamide, a class of compounds known for various biological activities, including fungicidal and nematocidal properties. These compounds are characterized by a pyrazole ring substituted with different functional groups that contribute to their chemical and physical properties, as well as their biological activities .

Synthesis Analysis

The synthesis of pyrazole carboxamide derivatives often involves the use of starting materials such as ethyl 4,4,4-trifluoroacetoacetate and triethyl orthoformate. The synthetic routes are designed to introduce various substituents onto the pyrazole scaffold, which can be optimized for desired biological activities, such as inhibition of protein kinases or affinity for cannabinoid receptors . The synthesis process is characterized by its specificity and the ability to diversify the appendages on the pyrazole core .

Molecular Structure Analysis

The molecular structure of pyrazole carboxamide derivatives is typically investigated using spectroscopic methods and computational tools. Studies have shown that the geometrical parameters of these molecules are consistent with similar derivatives, and the presence of substituents like the trifluoromethyl group can influence the electron density and bond lengths within the molecule . The molecular conformation, including dihedral angles between rings, is also a subject of analysis, as it can affect the molecule's biological activity .

Chemical Reactions Analysis

The reactivity of pyrazole carboxamide derivatives is influenced by the electronic structure of the molecule, particularly the distribution of electron density across different atoms and functional groups. The presence of electron-withdrawing groups such as the trifluoromethyl moiety can affect the reactivity of the compound, potentially leading to specific chemical reactions that are relevant to its biological function .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole carboxamide derivatives, such as thermal stability and solubility, are crucial for their practical applications. These properties are often studied using techniques like thermogravimetric analysis and are influenced by the molecular structure and intermolecular interactions within the crystal lattice . The non-linear optical properties of these compounds are also of interest due to the potential for applications in materials science .

Scientific Research Applications

Pyrazole Derivatives in Medicinal Chemistry

Pyrazoles, including those with trifluoromethyl groups, are prominent in medicinal chemistry due to their broad spectrum of biological activities. They have been investigated for their potential as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV agents. The synthesis methods for these compounds involve condensation and cyclization reactions, often yielding high yields under various conditions, including microwave irradiation. Such compounds' versatility in drug design is highlighted by their role as synthons in creating heterocyclic systems with enhanced biological activities (Dar & Shamsuzzaman, 2015).

Chlorophenols in Environmental Science

Chlorophenols are recognized for their environmental impact, primarily due to their role as precursors to dioxins in processes like Municipal Solid Waste Incineration (MSWI). Studies have detailed the pathways through which chlorophenols can contribute to the formation of more toxic compounds, including dioxins, highlighting their significance in environmental chemistry and toxicology. Such research underlines the importance of understanding the degradation and transformation pathways of chlorophenyl compounds in mitigating their environmental impact (Peng et al., 2016).

Applications in Organic Synthesis

Compounds with chlorophenyl and trifluoromethyl groups, similar to the one , are explored in organic synthesis, including their role as intermediates in creating complex molecules. The phosphorus-containing nucleophiles' reactions with polyfluorinated compounds have been examined, demonstrating pathways to synthesize substances with and without a phosphorus atom. These reactions are critical for developing new synthetic methods and materials (Furin, 1993).

Environmental Degradation and Toxicity

Understanding the environmental behavior and toxicity of chlorophenyl-containing compounds is crucial, as they can persist and exert toxic effects on aquatic organisms and potentially humans. Research into microbial degradation pathways of related compounds offers insights into their environmental fate and potential remediation strategies. Such studies are fundamental in assessing the impact and management of chemical pollutants in the environment (Liu & Avendaño, 2013).

properties

IUPAC Name

N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF3N3O/c1-19-6-9(10(18-19)12(14,15)16)11(20)17-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVRDJIOZFQCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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